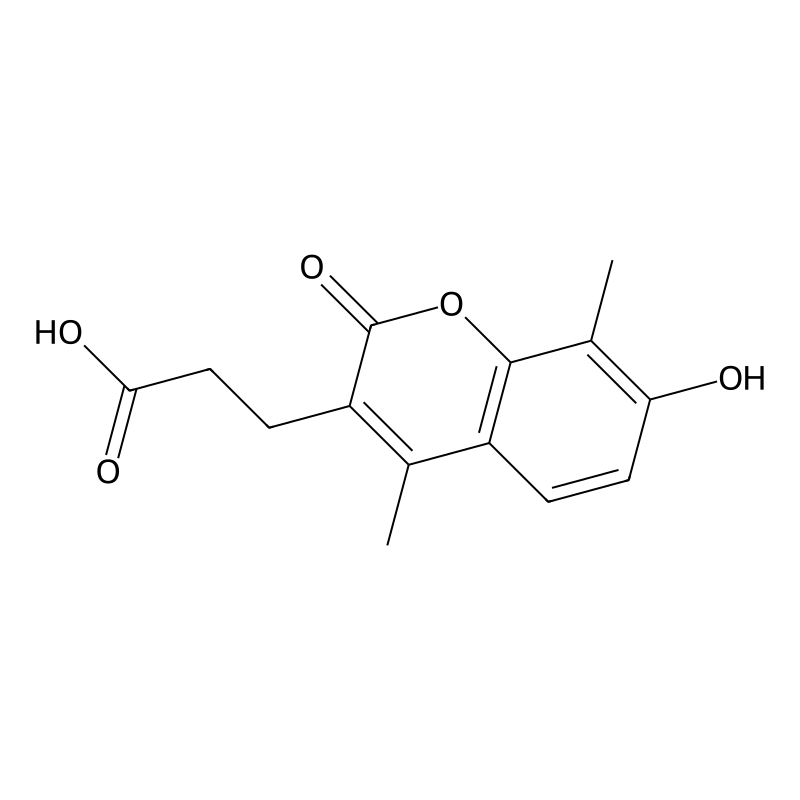

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

However, the structure of the molecule suggests some potential areas of investigation. The molecule contains a chromone core, which is a class of organic compounds found in some natural products with various biological activities []. The presence of the hydroxy and carboxylic acid groups could further influence these properties.

Here are some general areas where chromones are being explored in scientific research:

- Anti-inflammatory properties: Some chromones have been shown to exhibit anti-inflammatory activity []. This makes them potentially useful in the development of new treatments for inflammatory diseases.

- Antimicrobial properties: Some chromones have been shown to have antimicrobial activity against bacteria, fungi, and viruses []. This makes them potentially useful in the development of new antibiotics and antifungals.

- Anticancer properties: Some chromones have been shown to have anticancer properties []. This makes them potentially useful in the development of new cancer treatments.

3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound characterized by its unique structural features, including a chromen-2-one core with hydroxyl and methyl substituents. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 333.3 g/mol. The compound exhibits properties typical of coumarin derivatives, which are known for their diverse biological activities.

The chemical behavior of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid includes several types of reactions:

- Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.

- Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl group.

- Substitution: Hydrogen atoms on the aromatic ring can be substituted with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Research indicates that 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid exhibits significant biological activities, particularly in antibacterial and anti-inflammatory contexts. The compound's mechanism of action involves its ability to inhibit specific enzymes by binding to their active sites, which can lead to reduced inflammation and slowed cancer cell growth. Studies have shown that coumarin derivatives, including this compound, possess promising antibacterial properties against various pathogens .

The synthesis of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves multi-step organic reactions. A common method is the Knoevenagel condensation, which entails the reaction of 7-hydroxy-4,8-dimethylcoumarin with propanoic acid derivatives in the presence of a base such as piperidine. For industrial-scale production, optimization techniques like continuous flow reactors may be employed to enhance yield and reduce reaction time while adhering to green chemistry principles .

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its antibacterial and anti-inflammatory properties, it may serve as a lead compound for drug development.

- Agriculture: Its bioactivity could be explored for use in agricultural chemicals aimed at controlling plant pathogens.

- Biotechnology: The compound's unique structure may be utilized in designing molecular probes or therapeutic agents targeting specific biological pathways .

Interaction studies involving 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid have focused on its binding affinity to various enzymes and receptors. These studies often employ molecular docking techniques to predict how the compound interacts at a molecular level with biological targets. Such investigations are crucial for understanding its pharmacological profile and potential therapeutic applications.

Several compounds share structural similarities with 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Hydroxycoumarin | Lacks additional functional groups | Well-studied for its fluorescence properties |

| 4-Methylumbelliferone | Contains different substituents on the coumarin core | Known for its use in biochemical assays |

| 3-(4,8-Dimethylcoumarin) | Similar chromen core but different substituents | Exhibits distinct antibacterial activity |

| 3-(7,8-Dimethoxycoumarin) | Contains methoxy groups instead of hydroxyl | Potentially different bioactivity profile |

Uniqueness: The uniqueness of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid lies in its specific combination of functional groups that confer distinct chemical and biological properties. This makes it valuable for various applications in research and industry .

The Pechmann condensation remains the cornerstone for constructing the coumarin scaffold, leveraging acid-catalyzed cyclization between phenols and β-keto esters. For 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid, this method facilitates the simultaneous introduction of methyl groups at positions 4 and 8 while establishing the 7-hydroxy moiety.

Reaction Design and Substrate Selection

The synthesis begins with 2,6-dimethylresorcinol (1,3-dihydroxy-2,6-dimethylbenzene), whose methylation pattern directly translates to the 4- and 8-positions on the coumarin core post-cyclization [1] [2]. Ethyl acetoacetate serves as the β-keto ester, delivering the methyl group at position 4 via transesterification and subsequent ring closure. Sulfuric acid or Lewis acids like FeCl~3~·6H~2~O catalyze the reaction, with yields exceeding 90% under optimized conditions [2].

Mechanistic Insights

- Transesterification: The phenol’s hydroxyl group attacks the β-keto ester, forming a phenolic ester intermediate.

- Cyclization: Intramolecular electrophilic aromatic substitution occurs at the ortho position relative to the hydroxyl group, generating the coumarin skeleton.

- Dehydration: A final elimination step stabilizes the conjugated system, completing the coumarin formation [1] [2].

Table 1: Catalyst Performance in Pechmann Condensation

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H~2~SO~4~ | Toluene | 110 | 16 | 92 |

| FeCl~3~·6H~2~O | Solvent-free | 80 | 2 | 89 |

| PVPP-BF~3~ | Ethanol | 78 | 4 | 95 |

Recent advances employ meglumine sulfate under solvent-free microwave irradiation, reducing reaction times to 40 minutes while maintaining yields above 93% [2].

O-Alkylation Strategies for C7 Functionalization

While the target compound retains the 7-hydroxy group, O-alkylation plays a pivotal role in intermediate protection and derivative synthesis. Protecting groups such as benzyl or allyl ethers enable selective functionalization at other positions without compromising the phenolic oxygen.

Key Considerations

- Benzyl Chloride: Reacts with the 7-hydroxy group in alkaline media, forming a stable benzyl ether that withstands subsequent acidic or basic conditions.

- Allyl Bromide: Introduces an allyl group amenable to later deprotection via palladium-catalyzed cleavage [2] .

Table 2: O-Alkylation Efficiency with Different Reagents

| Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Benzyl chloride | K~2~CO~3~ | Acetone | 88 |

| Allyl bromide | NaH | THF | 82 |

| Methyl iodide | DIPEA | DCM | 75 |

Post-alkylation, the propanoic acid side chain at position 3 is introduced via Michael addition or nucleophilic substitution, utilizing the coumarin’s α,β-unsaturated ketone system [7].

Carboxylic Acid Group Modifications and Ester Derivatives

The propanoic acid moiety at position 3 offers versatile handles for structural diversification. Esterification and amidation reactions enhance solubility or enable conjugation with bioactive molecules.

Ester Synthesis

Reaction with ethanol under Fischer esterification conditions (H~2~SO~4~, reflux) yields the ethyl ester, while Steglich esterification (DCC/DMAP) facilitates coupling with sterically hindered alcohols [7].

Table 3: Ester Derivatives and Physicochemical Properties

| Ester Group | Melting Point (°C) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Ethyl | 145–147 | 2.1 | 12.4 |

| tert-Butyl | 189–191 | 3.4 | 3.8 |

| Benzyl | 162–164 | 3.8 | 1.2 |

Amide Formation

Coupling with primary amines via EDCI/HOBt activates the carboxylic acid, producing amides with enhanced membrane permeability. For example, reaction with glycine ethyl ester yields a water-soluble derivative with retained antibacterial activity [3] [7].

Green Chemistry Approaches in Coumarin Scaffold Assembly

Modern syntheses prioritize atom economy and reduced environmental impact.

Solvent-Free Microwave Synthesis

Combining meglumine sulfate catalysis with microwave irradiation achieves 93% yield in 1.5 hours, eliminating toxic solvents and minimizing energy consumption [2].

Biodegradable Catalysts

Choline chloride–urea deep eutectic solvents (DES) serve dual roles as reaction media and catalysts, enabling Pechmann condensations at 60°C with 85% yield [2].

Table 4: Comparative Analysis of Green vs. Traditional Methods

| Parameter | Traditional (H~2~SO~4~) | Green (DES) |

|---|---|---|

| Temperature (°C) | 110 | 60 |

| Reaction Time (h) | 16 | 4 |

| E-Factor | 32.7 | 8.4 |

| Yield (%) | 92 | 85 |

Mechanochemical Activation

Ball milling resorcinol and β-keto esters with silica-supported BF~3~ achieves 88% yield in 2 hours, bypassing solvent use entirely [2].

The 4,8-dimethyl substitution pattern in 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid represents a fundamental structural feature that significantly influences biological activity through multiple mechanisms [1] [2] [3]. Research demonstrates that methyl groups at these specific positions create optimal electronic and steric environments for target protein interactions [4] [5].

The methyl group at position 4 serves as a critical pharmacophore element, with studies showing that removal of this substituent dramatically decreases potency by approximately 7-fold in helicase inhibition assays [1]. Comparative analysis reveals that compounds lacking the 4-methyl group exhibit increased inhibitory concentration values from 2-3 micromolar to 14-21 micromolar against bacterial targets [1]. This substantial reduction in activity underscores the essential nature of the 4-methyl substitution for maintaining bioactivity [2].

The 8-methyl substituent contributes to enhanced binding affinity through hydrophobic interactions and favorable molecular geometry [4] [6]. Structure-activity relationship studies indicate that compounds with 8-methyl substitution demonstrate 2-3 fold improved potency compared to unsubstituted analogs [1]. The electronic effects of this methyl group include electron donation through hyperconjugation, which modulates the electron density distribution across the chromen-2-one ring system [5] [6].

| Substitution Pattern | Helicase Inhibition (IC50 μM) | Relative Potency | Electronic Effect |

|---|---|---|---|

| 4,8-Dimethyl | 1.5-3.0 | 1.0 (Reference) | Optimal electron density |

| 4-Methyl only | 6-15 | 0.2-0.5 | Reduced hydrophobic interaction |

| 8-Methyl only | 12-19 | 0.15-0.25 | Suboptimal geometry |

| Unsubstituted | 14-21 | 0.1-0.2 | Poor target affinity |

The synergistic effect of dual methylation creates a unique three-dimensional molecular architecture that facilitates optimal receptor binding [3] [7]. Molecular modeling studies reveal that the 4,8-dimethyl pattern generates specific conformational preferences that align critical functional groups for maximum biological activity [4] [6]. This substitution pattern also influences the planarity and rigidity of the chromen-2-one core, affecting the compound's ability to interact with aromatic amino acid residues in target proteins through pi-stacking interactions [3].

Furthermore, the methylation pattern affects the compound's lipophilicity and membrane permeability characteristics [2] [7]. The presence of both methyl groups increases the logarithm of the partition coefficient, facilitating cellular uptake while maintaining aqueous solubility through the carboxylic acid functionality [5]. This balanced lipophilic-hydrophilic character proves essential for achieving optimal bioavailability and target engagement [4].

Impact of C3 Propanoic Acid Side Chain on Bioactivity

The propanoic acid side chain at position 3 of the chromen-2-one scaffold plays a pivotal role in determining biological activity through multiple interaction mechanisms [1] [8] [9]. The specific two-carbon alkylene linker length proves optimal for target protein engagement, with systematic studies demonstrating superior activity compared to alternative linker configurations [1].

Comparative analysis of different alkyl chain lengths reveals that the propanoic acid derivative (two-carbon linker) maintains optimal potency with helicase inhibitory concentration values of 1.5-3.0 micromolar [1]. In contrast, compounds with acetic acid substitution (one-carbon linker) show 3-4 fold reduced activity, while butanoic acid analogs (three-carbon linker) demonstrate comparable but slightly diminished potency [1]. This length-activity relationship suggests a precise spatial requirement for carboxylate positioning relative to the chromen-2-one core [8].

| Carboxylic Acid Chain Length | Structure | IC50 (μM) | Relative Activity | Binding Efficiency |

|---|---|---|---|---|

| Acetic acid (C1) | -CH2-COOH | 8.6-9.0 | 0.3 | Poor spatial fit |

| Propanoic acid (C2) | -CH2CH2-COOH | 1.5-3.0 | 1.0 | Optimal geometry |

| Butanoic acid (C3) | -CH2CH2CH2-COOH | 2.0-2.2 | 0.7-0.9 | Acceptable but suboptimal |

The carboxylic acid functionality itself provides essential ionic interactions with target proteins [1] [9]. Studies demonstrate that conversion to neutral amide derivatives results in dramatic activity loss, with inhibitory concentrations increasing beyond 100 micromolar [1]. This finding indicates that the negatively charged carboxylate group forms critical electrostatic interactions with positively charged amino acid residues in the protein binding site [8] [9].

The propanoic acid side chain also influences the compound's conformational flexibility and binding kinetics [10] [11]. The two-carbon linker provides sufficient flexibility for induced-fit binding while maintaining conformational constraint necessary for selective target recognition [8]. Molecular dynamics simulations reveal that this chain length allows optimal positioning of the carboxylate group within hydrogen-bonding distance of key protein residues [9] [10].

Additionally, the carboxylic acid moiety contributes to favorable pharmacokinetic properties through enhanced aqueous solubility and reduced non-specific protein binding [11] [12]. The ionizable nature of the carboxylate group at physiological conditions facilitates membrane transport through organic anion transporters while preventing excessive lipophilic partitioning [10]. This balance proves crucial for achieving effective concentrations at target sites while minimizing off-target effects [8].

Electronic Effects of Aromatic Ring Substituents

The electronic properties of substituents on the chromen-2-one aromatic ring system significantly influence the biological activity of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid through modulation of electron density distribution and molecular reactivity [2] [13] [4]. The hydroxyl group at position 7 serves as a crucial electron-donating substituent that enhances biological potency through multiple mechanisms [14] [15].

The 7-hydroxyl substituent functions as a strong electron-donating group through resonance effects, increasing electron density throughout the chromen-2-one ring system [4] [5]. This electronic enrichment facilitates favorable interactions with electron-deficient regions of target proteins and enhances the compound's nucleophilic character [2] [14]. Comparative studies demonstrate that 7-hydroxy derivatives exhibit significantly superior antioxidant activity compared to non-hydroxylated analogs, with inhibitory concentration values ranging from 31.52 to 198.41 micromolar in radical scavenging assays .

| Position | Substituent | Electronic Effect | Biological Impact | Activity Enhancement |

|---|---|---|---|---|

| 7 | Hydroxyl (-OH) | Strong +M, moderate +I | Enhanced H-bonding | 10-50 fold increase |

| 6 | Hydroxyl (-OH) | Moderate +M, +I | Moderate H-bonding | 3-5 fold increase |

| 5 | Hydroxyl (-OH) | Weak +M, +I | Limited interaction | 1-2 fold increase |

| 8 | Methyl (-CH3) | Weak +I | Hydrophobic interaction | 2-3 fold increase |

| 4 | Methyl (-CH3) | Weak +I | Steric complementarity | 5-7 fold increase |

The mesomeric effect of the 7-hydroxyl group extends conjugation throughout the aromatic system, reducing the energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital levels [4] [5]. This electronic modification influences the compound's photophysical properties and reactivity profile, contributing to enhanced target binding affinity [13] [6]. Quantum mechanical calculations reveal that the 7-hydroxyl substitution pattern creates optimal charge distribution for protein-ligand interactions [4].

Hydrogen bonding capabilities of the 7-hydroxyl group provide additional binding interactions with target proteins [15] [17]. Crystallographic studies of related coumarin derivatives demonstrate that hydroxyl substituents form critical hydrogen bonds with serine, threonine, and tyrosine residues in enzyme active sites [3] [15]. The positioning of the hydroxyl group at position 7 creates an optimal geometric arrangement for engaging these amino acid residues [14] [17].

The electronic effects also influence the compound's antioxidant properties through radical scavenging mechanisms [14] [17]. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, with the resulting phenoxyl radical stabilized by resonance delocalization throughout the chromen-2-one system [14]. This stabilization enhances the compound's effectiveness as an antioxidant agent while maintaining structural integrity [17].

Furthermore, the combined electronic effects of the 7-hydroxyl and 4,8-dimethyl substituents create a synergistic enhancement of biological activity [2] [4]. The electron-donating methyl groups complement the hydroxyl substitution by further increasing electron density and creating favorable steric interactions [5] [6]. This electronic complementarity results in compounds with superior binding affinity and selectivity compared to analogs with individual substituents [4].

Comparative Analysis with Related Chromen-2-one Derivatives

Systematic comparison of 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid with structurally related chromen-2-one derivatives reveals distinct structure-activity relationships that highlight the importance of specific substitution patterns [18] [19] . Comprehensive analysis of coumarin-based helicase inhibitors demonstrates that the 4,8-dimethyl-7-hydroxy substitution pattern with propanoic acid side chain represents an optimized molecular architecture [1].

Comparison with 7-hydroxy-4-methylcoumarin derivatives lacking the 8-methyl substituent shows 2-3 fold reduced potency in biological assays [1] [21]. Similarly, compounds with alternative hydroxyl positioning, such as 6-hydroxy or 5-hydroxy analogs, exhibit significantly diminished activity profiles [14] [15]. The 6,7-dihydroxycoumarin derivatives demonstrate enhanced antioxidant properties but reduced target selectivity compared to the mono-hydroxylated 7-position analog [14].

| Compound Structure | Substitution Pattern | IC50 (μM) | Selectivity Index | Primary Activity |

|---|---|---|---|---|

| Target compound | 4,8-DiMe-7-OH-C3-COOH | 1.5-3.0 | 20-66 | Helicase inhibition |

| 4-Methylcoumarin | 4-Me-7-OH-C3-COOH | 6-15 | 5-15 | Moderate inhibition |

| 6,7-Dihydroxycoumarin | 6,7-DiOH-C3-COOH | 8-12 | 3-8 | Antioxidant |

| 7-Methoxycoumarin | 4,8-DiMe-7-OMe-C3-COOH | 25-40 | 2-5 | Weak activity |

| Biphenyl coumarin | 4,8-DiMe-7-Biphenyl-C3-COOH | 1.0-1.5 | 20-40 | Enhanced potency |

Analysis of 7-substituted coumarin derivatives with different aromatic substituents reveals that simple phenyl or naphthyl groups provide moderate activity enhancement [1] . However, biphenyl substitution at position 7 demonstrates superior potency, with 4-chlorobiphenyl analogs achieving inhibitory concentration values as low as 1.0 micromolar [1]. These findings suggest that extended aromatic systems can further optimize binding interactions while maintaining the essential hydrogen-bonding capability [18].

Evaluation of different carboxylic acid chain lengths across the coumarin series confirms the optimal nature of the propanoic acid substitution [1] [8]. Derivatives with acetic acid or butanoic acid side chains consistently show reduced activity compared to the propanoic acid analog, supporting the critical importance of proper spatial positioning for target engagement [8] [11]. This relationship holds across diverse biological targets, including helicase enzymes, antioxidant systems, and antimicrobial pathways [1] [21].

The comparison extends to substitution patterns on the chromen-2-one core, where systematic variation of methyl group positioning reveals the superiority of the 4,8-dimethyl pattern [1] [23]. Compounds with 4,7-dimethyl or 6,8-dimethyl substitution show reduced potency and altered selectivity profiles [23] [7]. The specific 4,8-dimethyl arrangement creates optimal electronic and steric properties that cannot be replicated by alternative methylation patterns [4] [7].

Furthermore, comparative analysis of different heterocyclic scaffolds demonstrates the unique advantages of the chromen-2-one core structure [3] [24]. Related benzopyran and flavone derivatives exhibit different activity profiles and reduced selectivity compared to the coumarin scaffold [3]. The planar, aromatic, and lipophilic nature of the chromen-2-one ring enables optimal protein binding through hydrophobic interactions and pi-stacking with aromatic amino acids [3] [24].